N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Prodrug Development
Water-Soluble Prodrugs : The study of various N-acyl derivatives of model sulfonamides, such as N-methylsulfonamides, has demonstrated their potential as prodrug forms. These compounds show promising enzymatic hydrolysis to yield parent sulfonamides, suggesting a viable prodrug strategy for sulfonamide drugs. This approach is significant for enhancing the solubility and bioavailability of drugs in physiological conditions (Larsen, Bundgaard, & Lee, 1988).
Polymer Science
Anionic Polymerization of Azetidines : Research on N-sulfonylazetidines has revealed their capacity for anionic polymerization, leading to novel polymeric materials. For instance, N-(methanesulfonyl)azetidine was shown to polymerize via ring-opening, forming polymers with unique properties. This finding opens new avenues for developing materials with potential applications in biomedical engineering and nanotechnology (Reisman, Rowe, Jefcoat, & Rupar, 2020).
Synthesis of Bioactive Molecules
Antidepressant and Nootropic Agents : The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic activities. Compounds with specific substitutions on the aryl ring showed high activity in animal models, suggesting a framework for developing new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticonvulsant Activities : Studies on amide derivatives of Sulphonamides have revealed significant antimicrobial and anticonvulsant properties. Compounds synthesized in this category showed promising activity against various microbial strains and demonstrated potential as anticonvulsant agents, highlighting their medicinal importance (Pal, Kumar, Sonu, Parveen, & Praveen, 2017).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-9(17)15-24(21,22)12-5-3-11(4-6-12)14-13(18)10-7-16(8-10)23(2,19)20/h3-6,10H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIHYSNGQJQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide |
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